(4-(Difluoromethoxy)-2-fluorophenyl)methanol
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Overview
Description
(4-(Difluoromethoxy)-2-fluorophenyl)methanol is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)-2-fluorophenyl)methanol typically involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of bromomethyl cyclopropane in the presence of potassium carbonate and potassium iodide in acetone, followed by refluxing under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are generally optimized for high yield and purity. These methods often involve similar synthetic routes as laboratory-scale synthesis but are scaled up and refined to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetone or tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(4-(Difluoromethoxy)-2-fluorophenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(Difluoromethoxy)-2-fluorophenyl)methanol include:
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 4-(Difluoromethoxy)pyridin-2-yl)methanol
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of difluoromethoxy and fluorophenyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(difluoromethoxy)-2-fluorophenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNXINJMAOMJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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